2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide 2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0830979
InChI: InChI=1S/C17H13ClN2O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8 g/mol

2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC0830979

Molecular Formula: C17H13ClN2O2S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.8 g/mol
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H13ClN2O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)
Standard InChI Key ZDHHPVIHKYAPSO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator